
Ethyl 5-methylhex-4-EN-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-methylhex-4-en-2-ynoate is an organic compound with the molecular formula C9H12O2. It is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl group. This compound is known for its unique structure, which includes both a double bond and a triple bond, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-methylhex-4-en-2-ynoate can be synthesized through various methods. One common approach involves the esterification of 5-methylhex-4-en-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-methylhex-4-en-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, yielding different products.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Different esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 5-methylhex-4-en-2-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 5-methylhex-4-en-2-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The presence of the double and triple bonds allows the compound to engage in addition reactions, forming new products that can interact with biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-methylhex-4-ynoate
- Ethyl 4-methylhex-5-en-2-ynoate
- Ethyl 5-methyl-5-hexen-2-ynoate
Uniqueness
Ethyl 5-methylhex-4-en-2-ynoate is unique due to its specific arrangement of double and triple bonds, which provides distinct reactivity compared to other similar esters. This unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
Número CAS |
921882-58-8 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
ethyl 5-methylhex-4-en-2-ynoate |
InChI |
InChI=1S/C9H12O2/c1-4-11-9(10)7-5-6-8(2)3/h6H,4H2,1-3H3 |
Clave InChI |
UOFXQKRNMBLQTD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C#CC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12626390.png)
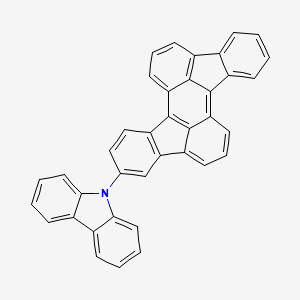
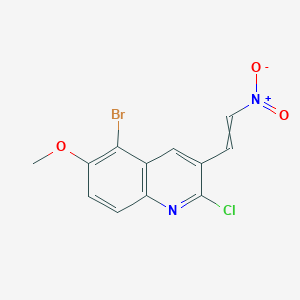
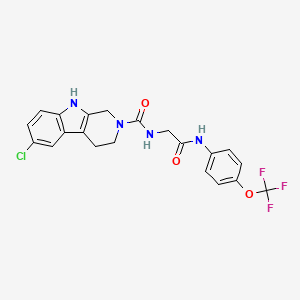
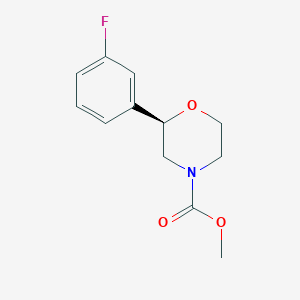
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide](/img/structure/B12626448.png)
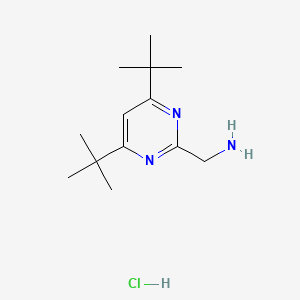


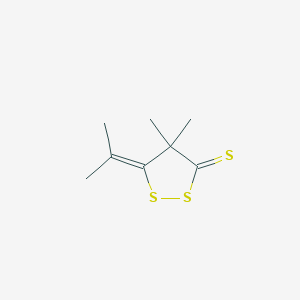
![5-Ethynyl-3,3-dimethyl-5-[(prop-2-en-1-yl)oxy]octa-1,7-diene](/img/structure/B12626476.png)

![4-(6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B12626487.png)

